N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide
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Overview
Description
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide is a synthetic organic compound It is characterized by the presence of a benzo[d]thiazole ring, a tetrahydrofuran moiety, and a cyclopentanecarboxamide group
Scientific Research Applications
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with 4-chloro-3-methylbenzoyl chloride under acidic conditions.
Introduction of the tetrahydrofuran moiety: The benzo[d]thiazole intermediate is then reacted with tetrahydrofuran-2-carbaldehyde in the presence of a base such as sodium hydride.
Formation of the cyclopentanecarboxamide group: The final step involves the reaction of the intermediate with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-methylcyclopentanecarboxamide: Lacks the tetrahydrofuran moiety.
N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide: Lacks the chloro group.
N-(6-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide: Lacks the methyl group.
Uniqueness
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-12-9-14(20)10-16-17(12)21-19(25-16)22(11-15-7-4-8-24-15)18(23)13-5-2-3-6-13/h9-10,13,15H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRLGUUYZATGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)C4CCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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